6-Iodonordihydrocapsaicin

Descripción general

Descripción

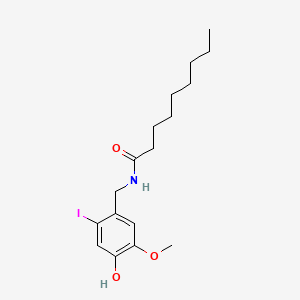

6-Iodonordihydrocapsaicin is a synthetic analogue of capsaicin, the active component in chili peppers that produces a sensation of heat. Its chemical formula is C17H26INO3, and it has a molecular weight of 419.30 g/mol . This compound is known for its role as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodonordihydrocapsaicin involves the halogenation of nordihydrocapsaicin. The process typically includes the following steps:

Starting Material: Nordihydrocapsaicin, which is a nonanoyl vanillamide.

Halogenation: The vanillyl moiety of nordihydrocapsaicin is halogenated at the C-5 position using iodine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Iodonordihydrocapsaicin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., thiols, amines) can be used to replace the iodine atom.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Aplicaciones Científicas De Investigación

6-Iodonordihydrocapsaicin has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study halogenation and substitution reactions.

Biology: Investigated for its role in modulating TRPV1 receptors, which are involved in pain sensation and thermoregulation.

Medicine: Explored for potential therapeutic applications in pain management due to its TRPV1 antagonistic properties.

Industry: Utilized in the development of new materials and compounds with specific properties.

Mecanismo De Acción

6-Iodonordihydrocapsaicin exerts its effects primarily through antagonism of the TRPV1 receptor. The TRPV1 receptor is a ligand-gated ion channel that responds to heat, protons, and capsaicin. By binding to this receptor, this compound inhibits its activation, thereby reducing the sensation of pain and heat . The molecular targets and pathways involved include the inhibition of calcium influx into sensory neurons, which is a key step in the transmission of pain signals .

Comparación Con Compuestos Similares

Similar Compounds

Capsaicin: The natural compound found in chili peppers, known for its heat-producing properties.

Dihydrocapsaicin: Another capsaicin analogue with similar properties but slightly different chemical structure.

Nordihydrocapsaicin: The precursor to 6-Iodonordihydrocapsaicin, lacking the iodine atom.

Uniqueness

This compound is unique due to its potent TRPV1 antagonistic properties, which are significantly stronger than those of capsazepine, a prototypical TRPV1 antagonist . This makes it a valuable compound for research into pain modulation and potential therapeutic applications .

Actividad Biológica

6-Iodonordihydrocapsaicin (6-IODO) is a synthetic compound derived from capsaicin, primarily recognized for its role as a selective antagonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor. This receptor is implicated in nociception and various pain pathways, making 6-IODO a significant focus of research in pain management and neuropharmacology.

This compound functions as a competitive antagonist at the TRPV1 receptor, with an inhibitory concentration (IC50) of approximately 10 nM . This potency allows it to effectively inhibit capsaicin-induced intracellular calcium increases in rat dorsal root ganglia (DRG) neurons, demonstrating its potential utility in modulating pain responses .

Pain Modulation Studies

Several studies have explored the effects of 6-IODO on nociceptive responses:

- Tail-Flick Test : In experiments involving male Swiss mice, administration of 6-IODO at doses of 1 nmol and 3 nmol showed significant modulation of nociceptive responses when combined with other agents like anandamide (AEA) and capsaicin. The results indicated that while AEA alone did not alter acute pain responses, the presence of 6-IODO unmasked AEA's antinociceptive effects under specific conditions .

- TRPV1 Knockout Models : Research utilizing TRPV1 knockout mice demonstrated that TRPV1 channels mediate approximately 80% of the inhibitory effects observed with dietary capsaicin, reinforcing the importance of TRPV1 antagonism in pain modulation strategies .

Anxiety and Behavioral Effects

In addition to its analgesic properties, 6-IODO has been investigated for its effects on anxiety-like behaviors:

- Cortex Administration : Direct administration into the rat medial and prefrontal cortex revealed that 6-IODO can reduce anxiety-like behaviors, suggesting a broader neuropharmacological role beyond pain management .

Comparative Efficacy

The following table summarizes key findings related to the biological activity of this compound compared to capsaicin:

Study on Dietary Capsaicin and Metabolic Disorders

A study examining the effects of dietary capsaicin alongside antibiotics on high-fat diet-induced obesity in mice highlighted that while capsaicin showed limited effects on gut inflammation, it significantly influenced PPAR-α expression in adipose tissues. This suggests that while 6-IODO may not directly impact metabolic pathways, its parent compound's effects could be relevant in understanding broader physiological interactions .

Immunomodulatory Effects

Research has also indicated that capsaicin can influence immune responses, particularly in models for autoimmune neuropathies. While this study did not focus directly on 6-IODO, it underscores the potential immunomodulatory roles that compounds within this family may exhibit .

Propiedades

IUPAC Name |

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAORACFZMYMFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408796 | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859171-97-4 | |

| Record name | Nonanamide, N-((4-hydroxy-2-iodo-5-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859171974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodonordihydrocapsaicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAMIDE, N-((4-HYDROXY-2-IODO-5-METHOXYPHENYL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DPP36EQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.